(S)-Benzylphenobarbital (S)-Benzylphenobarbital
Brand Name: Vulcanchem
CAS No.:
VCID: VC17970499
InChI: InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m0/s1
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

(S)-Benzylphenobarbital

CAS No.:

Cat. No.: VC17970499

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzylphenobarbital -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name (5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m0/s1
Standard InChI Key DZVQJRKACDFACI-IBGZPJMESA-N
Isomeric SMILES CC[C@@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Synthesis

(S)-Benzylphenobarbital (CAS: 790676-46-9) is structurally characterized by a benzyl group substituted at the N-3 position of the phenobarbital core, with an (S)-configuration at the chiral center. Its systematic IUPAC name is (5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, and it has a molecular formula of C19H16N2O4\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_4 (molecular weight: 336.34 g/mol) . The synthesis typically involves enantioselective modification of phenobarbital precursors. For instance, Frangulyan et al. (1980) documented a method yielding 60% product via thermal condensation at 155–170°C for 9 hours, though specific stereochemical control steps remain proprietary .

The compound’s chirality is critical to its inhibitory activity. Studies demonstrate that the (S)-enantiomer exhibits significantly higher potency compared to its (R)-counterpart, with a 20- to 60-fold difference in inhibitory constants (KiK_i) against recombinant CYP2C19 . This enantiomeric specificity underscores the importance of stereochemical precision in its synthesis and application.

Pharmacological Activity and Mechanism

Selective CYP2C19 Inhibition

(S)-Benzylphenobarbital is a competitive inhibitor of CYP2C19, a hepatic enzyme responsible for metabolizing ~10% of clinically used drugs, including proton pump inhibitors and antidepressants . In human liver microsomes, it inhibits CYP2C19-mediated S-mephenytoin 4'-hydroxylation with a KiK_i of 0.12 µM and an IC50_{50} of 0.25 µM, outperforming traditional inhibitors like omeprazole (IC50_{50} > 100 µM) . Its selectivity is evident in comparative assays:

EnzymeIC50_{50} (µM)Selectivity Ratio (vs. CYP2C19)
CYP2C190.251.0
CYP2C91976
CYP3A489356
CYP2D6>100>400
Data compiled from .

The compound’s selectivity extends to non-CYP enzymes, including aldehyde oxidase and UDP-glucuronosyltransferases (UGTs), with no significant inhibition observed at concentrations ≤5 µM .

Mechanism of Action

As a barbiturate derivative, (S)-Benzylphenobarbital enhances GABAA_A receptor activity, though its primary pharmacological relevance lies in CYP2C19 inhibition. It binds reversibly to the enzyme’s active site, displacing substrates like (S)-mephenytoin and clopidogrel. Computational docking studies suggest that the benzyl group interacts with hydrophobic residues in CYP2C19’s substrate recognition pocket, while the barbiturate moiety stabilizes the heme-iron coordination .

Applications in Drug Development

Drug-Drug Interaction Screening

Regulatory agencies mandate CYP inhibition screening for new chemical entities. (S)-Benzylphenobarbital serves as a positive control in high-throughput assays, offering advantages over non-selective inhibitors:

InhibitorCYP2C19 IC50_{50} (µM)CYP3A4 Cross-Reactivity
(S)-Benzylphenobarbital0.25None (IC50_{50} > 89 µM)
Omeprazole18Moderate (IC50_{50} = 32 µM)
(+)-N-3-Benzylnirvanol0.28Low (IC50_{50} = 62 µM)
Adapted from .

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